Cas no 28633-36-5 (1,4-Benzenediamine,N,N'-di-sec-octyl- (9CI))

1,4-Benzenediamine,N,N'-di-sec-octyl- (9CI) structure
28633-36-5 structure
Product Name:1,4-Benzenediamine,N,N'-di-sec-octyl- (9CI)
CAS No:28633-36-5
MF:C22H40N2
MW:332.56640625
CID:286744
PubChem ID:7688
Update Time:2025-04-19

1,4-Benzenediamine,N,N'-di-sec-octyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine,N,N'-di-sec-octyl- (9CI)
    • N,N'-Di-sec-octyl-p-phenylenediamine
    • p-Phenylenediamine,N,N'-di-sec-octyl- (6CI,7CI,8CI)
    • N,N'-Di-sek.-octyl-p-phenylendiamin
    • N,N'-Di(1-methylheptyl)-p-phenylenediamine
    • 103-96-8
    • n,n'-di(octan-2-yl)benzene-1,4-diamine
    • p-Phenylenediamine,N'-bis(1-methylheptyl)-
    • NCIOpen2_007505
    • 1, N,N'-bis(1-methylheptyl)-
    • NSC-56774
    • NSC56774
    • N,N'-Bis(1-methylheptyl)-1,4-benzenediamine
    • Tenemene 30
    • p-Phenylenediamine, N,N'-bis(1-methylheptyl)-
    • FT-0631563
    • N,N'-Bis(1-methylheptyl)-p-phenylenediamine
    • 1,4-Benzenediamine, N,N'-bis(1-methylheptyl)-
    • N,N'-Di(2-octyl)-para-phenylenediamine
    • DTXSID5051523
    • N~1~,N~4~-bis(1-methylheptyl)-1,4-benzenediamine
    • N,N'-Bis(2-octyl)-p-phenylenediamine
    • Elastozone 30
    • DI-2-OCTYL-P-PHENYLENEDIAMINE [HSDB]
    • UNII-0S97TKV89X
    • 1,4-Benzenediamine, N1,N4-bis(1-methylheptyl)-
    • Q27237187
    • N1,N4-Di(octan-2-yl)benzene-1,4-diamine
    • N,N'-Di-sec-octyl p-phenylene diamine
    • N,N'-Bis-(1-methylheptyl)-1,4-phenylenediamine
    • APTGHASZJUAUCP-UHFFFAOYSA-N
    • DI-2-OCTYL-P-PHENYLENEDIAMINE
    • 1-N,4-N-di(octan-2-yl)benzene-1,4-diamine
    • NS00021462
    • n,n'-bis-(1-methylheptyl)-p-phenylenediamine
    • 28633-36-5
    • UOP 288
    • 1,4-Benzenediamine, N,N'-di-sec-octyl-
    • SCHEMBL39138
    • N,N'-Di(2-octyl)-p-phenylenediamine
    • N,N/'-BIS(1-METHYLHEPTYL)-P-PHENYLENEDIAMINE
    • HSDB 5358
    • Antozite 1
    • NSC 56774
    • Santoflex 217
    • 0S97TKV89X
    • EINECS 203-162-2
    • AKOS024332348
    • Inchi: 1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3
    • InChI Key: APTGHASZJUAUCP-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)NC(C)CCCCCC)C(C)CCCCCC

Computed Properties

  • Exact Mass: 332.3194
  • Monoisotopic Mass: 332.319149
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 14
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1
  • XLogP3: 8.5

Experimental Properties

  • Color/Form: Dark brown liquid
  • Density: 0.923
  • Boiling Point: 456.4°Cat760mmHg
  • Flash Point: 257.5°C
  • PSA: 24.06
  • Solubility: Insoluble in water.
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